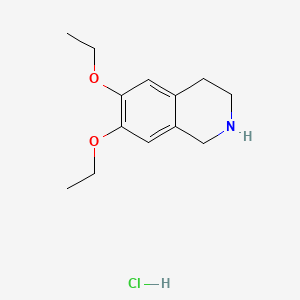

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Übersicht

Beschreibung

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: is a chemical compound with the molecular formula C13H20ClNO2 and a molecular weight of 257.76 g/mol It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-diethoxybenzaldehyde and ethylamine.

Cyclization Reaction: The key step involves the cyclization of 3,4-diethoxybenzaldehyde with ethylamine under acidic conditions to form the tetrahydroisoquinoline ring.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Analyse Chemischer Reaktionen

Types of Reactions: 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Various tetrahydroisoquinoline derivatives.

Substitution: Compounds with different functional groups replacing the ethoxy groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Therapeutic Potential

Research has indicated that 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride may have therapeutic effects in treating neurological disorders. Its structural properties allow it to interact with neurotransmitter systems, which is crucial for understanding and potentially treating conditions such as depression and anxiety .

Case Study: Neuroprotective Effects

A study demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective effects against oxidative stress in neuronal cells. The presence of the diethoxy group enhances the compound's ability to penetrate the blood-brain barrier, making it a candidate for further drug development .

Neuroscience Research

Mechanistic Studies

The compound serves as a valuable tool in neuroscience research for studying neurotransmitter systems. It aids in elucidating the mechanisms behind various mental health conditions by acting as a modulator of receptor activity .

Application Example

In vitro studies have shown that compounds similar to this compound can affect dopamine and serotonin pathways. This modulation can lead to insights into the treatment of disorders like schizophrenia and bipolar disorder .

Natural Product Synthesis

Synthesis of Bioactive Molecules

This compound is instrumental in synthesizing other bioactive molecules. Researchers utilize it as a precursor in the development of new natural products with medicinal properties .

Table: Synthesis Pathways

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline | Chemoenzymatic synthesis | 85% |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Direct alkylation | 90% |

Analytical Chemistry

Detection and Quantification

this compound is employed in developing analytical methods for detecting isoquinoline derivatives. These methods enhance the accuracy of chemical analysis across various samples .

Case Study: Method Development

A recent publication highlighted the use of high-performance liquid chromatography (HPLC) to quantify this compound in biological samples. This method provides reliable data for pharmacokinetic studies essential for drug formulation .

Drug Interaction Studies

Safety and Efficacy Research

The compound is utilized to study drug interactions critical for ensuring the safety and efficacy of new medications. Understanding how it interacts with other drugs can inform dosing regimens and therapeutic strategies .

Example Study: Interaction Profiles

In a study examining the interaction profiles of various tetrahydroisoquinoline derivatives with cytochrome P450 enzymes, this compound was found to have minimal inhibitory effects on major metabolic pathways. This suggests a favorable safety profile for potential therapeutic use .

Wirkmechanismus

The exact mechanism of action of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is not well-documented. like other tetrahydroisoquinoline derivatives, it is believed to interact with various molecular targets and pathways in the body. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular functions and biological responses.

Vergleich Mit ähnlichen Verbindungen

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

- 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Comparison:

- Structural Differences: The primary difference lies in the substitution pattern on the isoquinoline ring. For example, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has methoxy groups instead of ethoxy groups.

- Biological Activity: These structural differences can lead to variations in biological activity and potency. For instance, the presence of ethoxy groups may enhance the compound’s lipophilicity and membrane permeability compared to methoxy groups .

Biologische Aktivität

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 63905-65-7) is a compound belonging to the tetrahydroisoquinoline family, which has garnered interest for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H20ClNO2

- Molecular Weight : 257.75 g/mol

- IUPAC Name : 6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

- Physical Appearance : Light yellow to yellow crystalline powder, freely soluble in chloroform and 95% alcohol but sparingly soluble in water .

Antimicrobial Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures can inhibit various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anticancer Activity

This compound has been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Findings : The compound demonstrated a dose-dependent reduction in cell viability and increased markers of apoptosis such as caspase activation .

Neurological Effects

The compound's structural similarities to known neuroactive substances suggest potential applications in treating neurological disorders. Preliminary studies indicate that it may modulate dopaminergic pathways:

- Mechanism : It appears to interact with dopamine receptors, potentially offering therapeutic benefits for conditions like Parkinson's disease and schizophrenia .

While the precise mechanism of action for this compound is not fully elucidated, it is believed to involve:

- Receptor Binding : Interaction with neurotransmitter receptors (e.g., dopamine receptors).

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways crucial for cancer cell proliferation and survival .

Comparative Analysis with Related Compounds

A comparison with other tetrahydroisoquinoline derivatives reveals variations in biological activity based on structural modifications:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy groups instead of ethoxy | Higher lipophilicity |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Single methoxy substitution | Moderate anticancer effects |

| 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Phenyl substitution | Enhanced receptor affinity |

The presence of ethoxy groups in 6,7-Diethoxy derivatives may enhance membrane permeability compared to methoxy variants .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Study : In vitro tests showed that 6,7-Diethoxy derivatives inhibited the growth of resistant bacterial strains by disrupting cell wall synthesis.

- Cancer Cell Apoptosis : A study involving MCF-7 cells reported a significant reduction in viability at concentrations above 10 µM after 24 hours of exposure.

- Neuropharmacological Assessment : Research indicated that compounds with similar structures could modulate dopamine receptor activity in animal models.

Eigenschaften

CAS-Nummer |

63905-65-7 |

|---|---|

Molekularformel |

C13H20ClNO2 |

Molekulargewicht |

257.75 g/mol |

IUPAC-Name |

6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |

InChI |

InChI=1S/C13H19NO2.ClH/c1-3-15-12-7-10-5-6-14-9-11(10)8-13(12)16-4-2;/h7-8,14H,3-6,9H2,1-2H3;1H |

InChI-Schlüssel |

GXDZORNOMJIKNT-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C2CNCCC2=C1)OCC.Cl |

Kanonische SMILES |

CCOC1=C(C=C2C[NH2+]CCC2=C1)OCC.[Cl-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.